5-(1,2,2-Triphenylvinyl)isophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2,2-Triphenylvinyl)isophthalaldehyde is an organic compound with the molecular formula C28H20O2 and a molecular weight of 388.46 g/mol . This compound is known for its unique structural features, which include a triphenylvinyl group attached to an isophthalaldehyde core. It is primarily used in research settings and has various applications in chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde typically involves the reaction of 1,2,2-triphenylvinyl bromide with isophthalaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2,2-Triphenylvinyl)isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines in the presence of a catalyst like acetic acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Schiff bases and other derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1,2,2-Triphenylvinyl)isophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Employed in the development of novel polymers and organic electronic materials due to its unique structural properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Wirkmechanismus
The mechanism of action of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde largely depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde groups, which can participate in various nucleophilic addition and substitution reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to changes in fluorescence properties that can be used for imaging purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1,2,2-Triphenylvinyl)benzaldehyde
- 5-(1,2,2-Triphenylvinyl)terephthalaldehyde
- 4-(1,2,2-Triphenylvinyl)benzaldehyde
Uniqueness
5-(1,2,2-Triphenylvinyl)isophthalaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C28H20O2 |
---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
5-(1,2,2-triphenylethenyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H20O2/c29-19-21-16-22(20-30)18-26(17-21)28(25-14-8-3-9-15-25)27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-20H |
InChI-Schlüssel |
COSVIZATLNJZTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.